2-chloro-N-(2-chloropyridin-3-yl)acetamide
Overview
Description
2-Chloro-N-(2-chloropyridin-3-yl)acetamide, also known as 2-chloro-N-(2-chloro-3-pyridyl)acetamide, is an organochlorine compound used in the synthesis of many organic compounds. It is a common building block in organic synthesis and is widely used in the production of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a starting material for the synthesis of many compounds. The synthesis of 2-chloro-N-(2-chloropyridin-3-yl)acetamide is relatively simple and can be achieved in a variety of ways.
Scientific Research Applications
Synthesis of New Metal Complexes
2-chloro-N-(2-chloropyridin-3-yl)acetamide has been utilized in the synthesis of new tetradentate ligands, which are further used to synthesize monomeric complexes with metals like Cr(III), Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II). These complexes exhibit varied geometries and have potential applications in catalysis and material science (Al-jeboori et al., 2010).
Study of Tautomerism
Research involving 2-chloro-N-(2-chloropyridin-3-yl)acetamide contributes to understanding the tautomerism of 2-acylaminopyridines. The application of NMR techniques to study these compounds helps clarify long-standing questions in heteroaromatic tautomerism, which is fundamental in drug design and organic synthesis (Katritzky & Ghiviriga, 1995).
Development of Fluorescent Probes
2-chloro-N-(2-chloropyridin-3-yl)acetamide is a key component in synthesizing novel imidazo[1,2-a]pyridine derivatives, which act as efficient fluorescent probes for mercury ions. This application is significant in environmental monitoring and sensing technologies (Shao et al., 2011).
Synthesis of Heterocyclic Compounds
It is also used in generating 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles, a process that opens pathways to synthesizing diverse heterocyclic compounds with potential pharmaceutical applications (Kavina et al., 2018).
properties
IUPAC Name |
2-chloro-N-(2-chloropyridin-3-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O/c8-4-6(12)11-5-2-1-3-10-7(5)9/h1-3H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJAROVLJNWCCPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353226 | |
Record name | 2-chloro-N-(2-chloropyridin-3-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-chloropyridin-3-yl)acetamide | |
CAS RN |
379726-55-3 | |
Record name | 2-chloro-N-(2-chloropyridin-3-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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